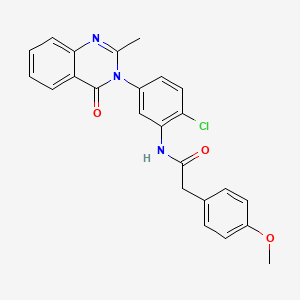
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal and industrial chemistry. It features a complex molecular structure incorporating chloro, methoxy, and quinazolinone moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinazolinone Core Construction: : The synthesis begins with the formation of the quinazolinone core. This involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the 2-methyl-4-oxoquinazolin-3(4H)-one.
Substitution Reaction: : The next step involves substituting the 2-methyl-4-oxoquinazolin-3(4H)-one with 2-chloro-5-nitrophenyl chloride via a nucleophilic aromatic substitution reaction.
Reduction and Acylation: : The nitro group is reduced to an amine, followed by acylation with 4-methoxyphenylacetic acid to produce the final compound.
Industrial Production Methods
Industrial synthesis would likely involve optimization of each synthetic step to maximize yield and purity, including large-scale reaction vessels, specialized catalysts, and continuous flow reactors to facilitate efficient reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and amide functional groups.
Reduction: : The compound can be reduced, particularly targeting the quinazolinone ring.
Substitution: : Due to the presence of halogens and reactive aromatic rings, it is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include permanganate or dichromate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Typical conditions might include the use of nucleophiles like amines or alkoxides under mild to moderate heat.
Major Products Formed
Oxidation: : Produces ketones, aldehydes, or carboxylic acids.
Reduction: : Results in the formation of amines or reduced aromatic rings.
Substitution: : Generates substituted aromatic compounds, potentially with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, facilitating the creation of diverse chemical entities.
Biology
Studied for its potential biological activity. It is explored for its interactions with various enzymes and proteins, serving as a lead compound in drug discovery.
Medicine
Investigated for its pharmacological properties
Industry
Used in the development of novel materials, such as polymers with specific properties or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets. This might include binding to enzymes, altering their activity, or modulating signaling pathways. The quinazolinone moiety is known for inhibiting kinases, which play critical roles in cell signaling and regulation.
Comparación Con Compuestos Similares
Uniqueness
This compound is distinguished by its specific substitution pattern and the presence of the quinazolinone ring, which imparts unique biological properties.
Similar Compounds
N-(2-chloro-5-(2-methylquinazolin-3(4H)-yl)phenyl)acetamide: : Lacks the methoxy group, resulting in different chemical and biological properties.
N-(2-chloro-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methylphenyl)acetamide:
N-(2-chloro-3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide: : Differently substituted, affecting its chemical behavior and biological activity.
There you have it: an in-depth look into the fascinating world of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide. Hope that helps scratch your curiosity itch!
Propiedades
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-26-21-6-4-3-5-19(21)24(30)28(15)17-9-12-20(25)22(14-17)27-23(29)13-16-7-10-18(31-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSEWJWYCMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
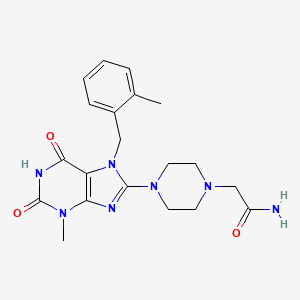
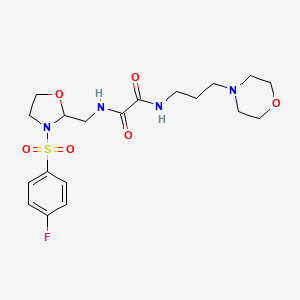
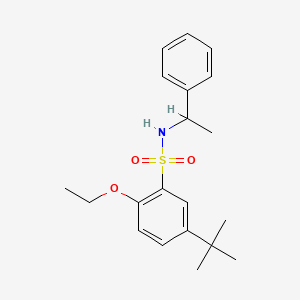
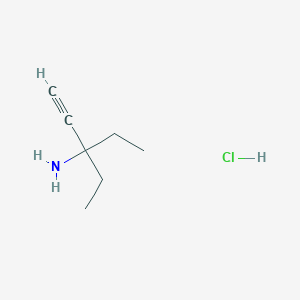
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)

![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)
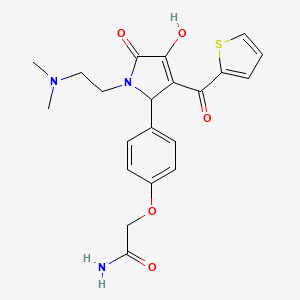
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
![N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/new.no-structure.jpg)
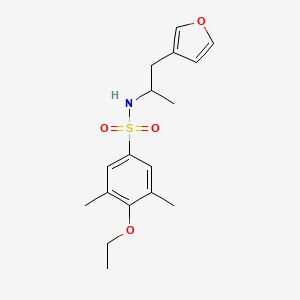

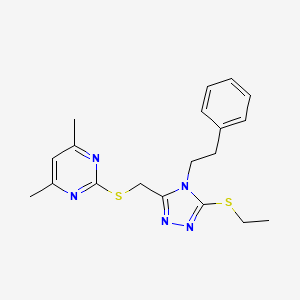
![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2730976.png)
